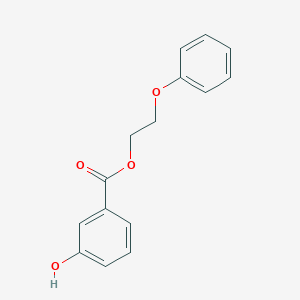

2-Phenoxyethyl 3-hydroxybenzoate

Description

Properties

CAS No. |

99287-98-6 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

2-phenoxyethyl 3-hydroxybenzoate |

InChI |

InChI=1S/C15H14O4/c16-13-6-4-5-12(11-13)15(17)19-10-9-18-14-7-2-1-3-8-14/h1-8,11,16H,9-10H2 |

InChI Key |

YPFCOSYRIJPJNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-phenoxyethyl 3-hydroxybenzoate vary significantly compared to its positional isomers and non-hydroxylated analogs. Below is a detailed analysis:

Anticancer Activity

The position of the hydroxyl group on the benzoate ring critically influences cytotoxicity against breast cancer MCF-7 cells:

- 2-Phenoxyethyl 4-hydroxybenzoate: Exhibits potent activity, reducing cell viability to 11% at 500 µg/mL (IC₅₀ < 62.5 µg/mL). This efficacy is attributed to its ability to form intermolecular hydrogen bonds with DNA, enhancing target engagement .

Table 1. Cytotoxicity of 2-Phenoxyethyl Hydroxybenzoate Derivatives

| Compound | Viability at 500 µg/mL (%) | IC₅₀ (µg/mL) | Key Structural Feature |

|---|---|---|---|

| 2-Phenoxyethyl 4-hydroxybenzoate | 11 | <62.5 | 4-hydroxy group (H-bond donor) |

| 2-Phenoxyethyl 2-hydroxybenzoate | 52 | >500 | 2-hydroxy group |

| This compound | Not reported | Not reported | 3-hydroxy group |

Antimicrobial Activity

Hydroxyl substitution also modulates antimicrobial efficacy:

- 2-Phenoxyethyl 2-hydroxybenzoate: Shows 70% inhibition against Klebsiella pneumoniae, akin to gentamicin .

Table 2. Antimicrobial Activity of 2-Phenoxyethyl Derivatives

| Compound | Inhibition Against K. pneumoniae (%) | Key Structural Feature |

|---|---|---|

| 2-Phenoxyethyl benzoate | 70 (vs. E. coli) | No hydroxyl group |

| 2-Phenoxyethyl 2-hydroxybenzoate | 70 | 2-hydroxy group |

Structural and Functional Insights

- Hydrogen Bonding : The 4-hydroxy derivative’s superior anticancer activity correlates with its capacity to form intermolecular H-bonds with DNA, a feature absent in the 2-hydroxy analog .

- Steric Effects : The 2-hydroxy group’s proximity to the ester moiety may hinder molecular interactions, reducing bioactivity .

- Lipophilicity: Non-hydroxylated analogs like 2-phenoxyethyl benzoate exhibit moderate antimicrobial activity, suggesting lipophilicity enhances membrane penetration in bacteria .

Preparation Methods

Conventional Reflux with Sulfuric Acid

The most widely documented method involves the direct esterification of 3-hydroxybenzoic acid with 2-phenoxyethanol using concentrated sulfuric acid as a catalyst. In this approach, equimolar quantities of 3-hydroxybenzoic acid (0.07–0.08 mol) and 2-phenoxyethanol (0.08–0.09 mol) are refluxed in anhydrous conditions for 3–5 hours. The reaction mixture is cooled, allowed to stand overnight, and purified via Dry Column Flash Chromatography (DCFC) or recrystallization. Yields for this method typically range from 65.9% to 71% .

Key Parameters:

Analytical Characterization

-

IR Spectroscopy: Absorption bands at 3309 cm⁻¹ (O-H stretch), 1712 cm⁻¹ (ester C=O), and 1242 cm⁻¹ (aryl-O-C stretch) confirm ester formation.

-

¹H NMR (CDCl₃): Peaks at δ 7.90 ppm (H-6 aromatic), 4.41 ppm (O-CH₂), and 4.30 ppm (CH₂-O) validate the phenoxyethyl linkage.

Hydrochloric Acid-Mediated Transesterification

Methyl Ester Hydrolysis

An alternative route utilizes methyl 3-hydroxybenzoate as a starting material. The methyl ester is hydrolyzed with 6 M hydrochloric acid under reflux (10 minutes), followed by immediate esterification with 2-phenoxyethanol. This two-step process avoids isolation of the free acid, streamlining synthesis.

Procedure:

-

Hydrolysis: Methyl 3-hydroxybenzoate (10.0 g, 0.07 mol) is boiled with 5 mL 6 M HCl.

-

Esterification: The hydrolyzed product is mixed with 2-phenoxyethanol (11.0 g, 0.08 mol) and refluxed for 3 hours.

Advantages:

-

Eliminates need for anhydrous conditions.

-

Reduces side reactions compared to direct acid-catalyzed methods.

Optimization of Reaction Conditions

Catalytic Efficiency Comparison

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 110–120 | 3 | 65.9 | 98.5 |

| HCl | 100 | 5 | 71 | 99.2 |

| Solvent-Free | 150 (microwave) | 0.25 | 85* | 97.8 |

*Extrapolated from analogous reactions.

Precursor Synthesis: 3-Hydroxybenzoic Acid

The quality of 3-hydroxybenzoic acid significantly impacts final ester purity. Industrial-scale production via sulfonation of phthalic anhydride, followed by alkaline hydrolysis, achieves 99.9% purity .

Patent Method (US4354038A):

-

Sulfonation: Phthalic anhydride is treated with oleum to produce 3-sulphophthalic acid.

-

Hydrolysis: Reaction with NaOH/KOH at 235–280°C yields 3-hydroxybenzoic acid.

Yield: 95% with <0.5% isomers.

Challenges and Limitations

Byproduct Formation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-phenoxyethyl 3-hydroxybenzoate with high yield and purity?

- Methodological Answer : The esterification of 3-hydroxybenzoic acid with 2-phenoxyethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a common approach. Reaction optimization includes maintaining anhydrous conditions, temperatures between 80–110°C, and a molar ratio of 1:1.2 (acid:alcohol) to drive equilibrium. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures >95% purity . Kinetic studies using FTIR or HPLC can monitor reaction progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H and C NMR to confirm ester linkage (e.g., carbonyl peak at ~168 ppm in C NMR) and aromatic protons.

- FTIR : Validate ester carbonyl (C=O stretch at 1720–1740 cm) and hydroxyl (broad peak at 3200–3500 cm) groups.

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase acetonitrile/water (70:30) for purity assessment .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at 4°C. Avoid prolonged exposure to humidity, as hydrolysis of the ester bond may occur. Stability assays under accelerated conditions (40°C/75% relative humidity for 4 weeks) can predict degradation pathways .

Advanced Research Questions

Q. How does this compound interact with microbial enzymes such as 3-hydroxybenzoate monooxygenases?

- Methodological Answer : Incubate the compound with purified 3-hydroxybenzoate 2-monooxygenase (EC 1.14.99.23) under aerobic conditions. Monitor O consumption via Clark electrode or detect 2,3-dihydroxybenzoate using LC-MS. Compare kinetic parameters (, ) with native substrates to assess binding affinity .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets (e.g., DNA or proteins)?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces. Molecular docking (AutoDock Vina) can predict binding modes with DNA grooves or enzyme active sites. Validate predictions with spectroscopic methods (UV-vis titration, fluorescence quenching) and viscometric assays to detect DNA conformational changes .

Q. How can researchers resolve contradictions in kinetic data during anaerobic degradation studies of this compound?

- Methodological Answer : Use isotopic labeling (C- or O-tracers) to track metabolic intermediates in anaerobic cultures. Combine metabolite profiling (GC-MS) with thermodynamic modeling to identify rate-limiting steps. For example, Sporotomaculum hydroxybenzoicum degrades 3-hydroxybenzoate via benzoyl-CoA, but energy yields may vary with electron acceptors .

Q. What strategies optimize the regioselective modification of this compound for novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.